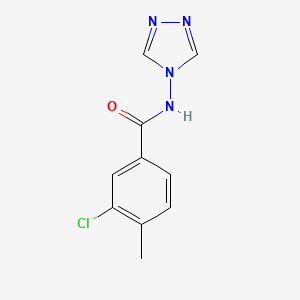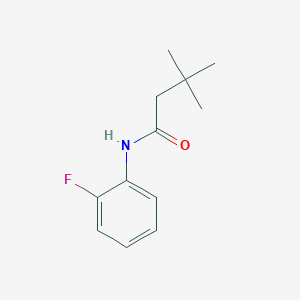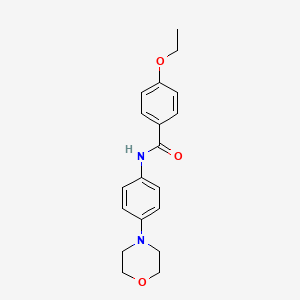
1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. These structural motifs are often found in biologically active molecules and can exhibit a range of pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from 2-methylindole, various functionalization reactions can be employed to introduce the necessary substituents.
Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized from simple aromatic precursors through hydrogenation and cyclization reactions.
Coupling of the Two Moieties: The final step involves coupling the indole and tetrahydroisoquinoline units through a suitable linker, often using a condensation reaction.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反应分析
Types of Reactions
1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the indole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogen or alkyl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and tetrahydroisoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with indole and tetrahydroisoquinoline structures can interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(2-METHYL-1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE: can be compared with other indole and tetrahydroisoquinoline derivatives, such as:
Uniqueness
The unique combination of the indole and tetrahydroisoquinoline moieties in this compound may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-20(17-8-4-5-9-18(17)21-14)19(23)13-22-11-10-15-6-2-3-7-16(15)12-22/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINJSWOEWUQSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butanoylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
![(5Z)-1-(2-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5790553.png)
![4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5790560.png)



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)


![N-[(3,5-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5790611.png)

![Benzyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B5790623.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
